Fmoc-D-HoArg(Pbf)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

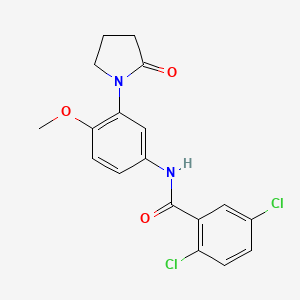

Fmoc-D-HoArg(Pbf)-OH is an arginine derivative . It is used for research purposes and is not sold to patients . It is recognized to be beneficial as an ergogenic dietary substance .

Molecular Structure Analysis

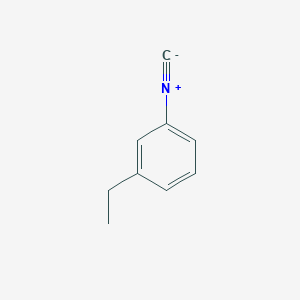

The molecular weight of Fmoc-D-HoArg(Pbf)-OH is 662.80 and its formula is C35H42N4O7S . The IUPAC name is (2R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid .Physical And Chemical Properties Analysis

Fmoc-D-HoArg(Pbf)-OH appears as a solid, white to off-white in color . It is soluble in DMSO at a concentration of 125 mg/mL . The storage conditions vary depending on the form: powder form can be stored at -20°C for 3 years or at 4°C for 2 years, while in solvent form, it can be stored at -80°C for 6 months or at -20°C for 1 month .Aplicaciones Científicas De Investigación

Enhanced Synthesis Techniques Research has demonstrated that Fmoc-D-HoArg(Pbf)-OH is a critical building block in peptide synthesis. For example, Cupido et al. (2005) showed that Pbf-protected argininic acid, a component of Fmoc-D-HoArg(Pbf)-OH, could be obtained in high yield using a large excess of nitrosating agent, highlighting an efficient access method to this protected amino acid for Fmoc-solid phase peptide synthesis (Cupido et al., 2005).

Alternative Solvents for SPPS The incorporation of Fmoc-Arg(Pbf)-OH into a growing peptide chain presents challenges due to its poor solubility and reactivity. Research by de la Torre et al. (2020) identified N-butylpyrrolidinone (NBP) as an effective alternative solvent to DMF for SPPS, significantly improving the incorporation efficiency of Fmoc-Arg(Pbf)-OH into peptides (de la Torre et al., 2020).

Optimization of Coupling Reactions The coupling efficiency of Fmoc-Arg(Pbf)-OH with resin has been a focus of several studies. Shen Shu-bao (2012) explored different methods to enhance the yield of this coupling reaction, finding that certain strategies, such as employing DIC/HOBt/DMAP in specific solvent systems, could significantly improve outcomes (Shen Shu-bao, 2012).

Microwave-Assisted Peptide Synthesis The use of microwave irradiation has been investigated as a method to enhance the synthesis of peptides involving Fmoc-Arg(Pbf)-OH. This approach has been shown to increase the efficiency of peptide bond formation, as demonstrated in the synthesis of leuprorelin, where microwave irradiation improved the yield of the target product (Shen Shu-bao, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36)37-17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGZBRBJANHMLA-GDLZYMKVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B2571407.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2571408.png)

![(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2571409.png)

![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2571412.png)

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2571417.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2571418.png)

![(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2571422.png)